molecular formula C4H5F2NO2 B8218537 (R)-4-(Difluoromethyl)oxazolidin-2-one

(R)-4-(Difluoromethyl)oxazolidin-2-one

Cat. No.: B8218537
M. Wt: 137.08 g/mol
InChI Key: KPGYPWXVADQHRR-UWTATZPHSA-N
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Description

®-4-(Difluoromethyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring This particular compound is characterized by the presence of a difluoromethyl group attached to the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Difluoromethyl)oxazolidin-2-one can be achieved through several methods. One effective synthetic method involves a visible-light promoted three-component tandem reaction. This reaction utilizes aryl allylamines, 2-BTSO2CF2H (benzothiazole), and isocyanates under mild reaction conditions . The reaction mechanism is confirmed by experiments and interpreted by quantum chemical calculations.

Industrial Production Methods: Industrial production methods for ®-4-(Difluoromethyl)oxazolidin-2-one typically involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: ®-4-(Difluoromethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the compound.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazolidinone ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the oxazolidinone ring.

Scientific Research Applications

®-4-(Difluoromethyl)oxazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Oxazolidinones, including ®-4-(Difluoromethyl)oxazolidin-2-one, are explored for their potential as antibacterial agents.

    Industry: The compound is utilized in the development of new materials and chemical processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of ®-4-(Difluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death. The difluoromethyl group enhances the compound’s stability and binding affinity, making it a potent antibacterial agent .

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone used as an antibacterial agent.

    Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects compared to linezolid.

    Cycloserine: A structural analog used in the treatment of tuberculosis.

Uniqueness: ®-4-(Difluoromethyl)oxazolidin-2-one stands out due to the presence of the difluoromethyl group, which imparts unique chemical properties and enhances its stability and efficacy. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4R)-4-(difluoromethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGYPWXVADQHRR-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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